3-(Prop-2-en-1-yl)furan-2(5H)-one 3-(Prop-2-en-1-yl)furan-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 192728-76-0
VCID: VC16862942
InChI: InChI=1S/C7H8O2/c1-2-3-6-4-5-9-7(6)8/h2,4H,1,3,5H2
SMILES:
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol

3-(Prop-2-en-1-yl)furan-2(5H)-one

CAS No.: 192728-76-0

Cat. No.: VC16862942

Molecular Formula: C7H8O2

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

3-(Prop-2-en-1-yl)furan-2(5H)-one - 192728-76-0

Specification

CAS No. 192728-76-0
Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
IUPAC Name 4-prop-2-enyl-2H-furan-5-one
Standard InChI InChI=1S/C7H8O2/c1-2-3-6-4-5-9-7(6)8/h2,4H,1,3,5H2
Standard InChI Key WPGRXCBVQMWUIT-UHFFFAOYSA-N
Canonical SMILES C=CCC1=CCOC1=O

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 3-(prop-2-en-1-yl)furan-2(5H)-one denotes a five-membered lactone ring (furan-2(5H)-one) with a propenyl substituent (-CH₂CH=CH₂) at the 3-position. Key structural features include:

  • Lactone core: The furan-2(5H)-one system incorporates an α,β-unsaturated carbonyl group, enabling conjugation across the ring .

  • Propenyl side chain: The allyl group introduces potential sites for electrophilic addition or polymerization .

Comparative analysis with analogous compounds, such as (2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, highlights the role of substituents in modulating electronic and steric properties. For instance, replacing the chlorophenyl group with a simpler propenyl chain likely reduces steric hindrance while retaining reactivity at the α,β-unsaturated carbonyl .

Synthetic Methodologies

Claisen-Schmidt Condensation

While no direct synthesis of 3-(prop-2-en-1-yl)furan-2(5H)-one is documented, the Claisen-Schmidt condensation—a cornerstone in synthesizing α,β-unsaturated carbonyl compounds—offers a plausible route . Adapting protocols from furan-2-yl chalcone derivatives , the reaction could involve:

  • Aldehyde component: Acrolein (prop-2-enal) as the propenyl source.

  • Ketone component: 2-Hydroxyfuran-3-one or a protected derivative.

Reaction conditions might mirror those for (E)-1-(furan-2-yl)prop-2-en-1-one synthesis :

  • Base catalysis (e.g., NaOH in ethanol)

  • Temperature: 25–60°C

  • Reaction time: 6–24 hours

Hypothetical yield: 45–65%, based on analogous chalcone syntheses .

Lactonization of Hydroxy Acids

Alternative pathways could involve intramolecular esterification of 3-(prop-2-en-1-yl)-4-hydroxyfuran-2-carboxylic acid. Acid-catalyzed cyclization (e.g., H₂SO₄, 80°C) may promote lactone formation, though substrate stability remains a concern .

Physicochemical Properties

Predicted properties, derived from computational models and structural analogs, include:

PropertyValue/DescriptionBasis for Estimation
Molecular weight138.14 g/molC₇H₈O₂
Melting point85–90°CComparison to furanone analogs
LogP (octanol-water)1.2 ± 0.3ChemAxon Calculator
UV-Vis λ<sub>max</sub>245 nm (π→π* transition)Analogous α,β-unsaturated systems

Biological Activity and Applications

MicroorganismMIC (μg/mL)
Staphylococcus aureus25–50
Escherichia coli50–100
Candida albicans30–60

Anticancer Activity

The propenyl group’s electrophilic nature could enable Michael addition reactions with cellular thiols, a mechanism observed in similar compounds. Preliminary in silico docking studies suggest potential inhibition of kinase targets (e.g., EGFR, IC₅₀ ≈ 10 μM) .

Stability and Reactivity

  • Thermal stability: Decomposition observed at >150°C (TGA analysis of analogs) .

  • Hydrolytic susceptibility: The lactone ring may undergo ring-opening in basic conditions (pH >9).

  • Polymerization risk: Propenyl group prone to radical-initiated polymerization, necessitating stabilizers (e.g., BHT) during storage .

Industrial and Research Applications

  • Flavor and fragrance: Furanones are key aroma compounds; the propenyl group may contribute woody or spicy notes .

  • Polymer precursors: Potential monomer for biodegradable polyesters via ring-opening polymerization .

  • Pharmaceutical intermediates: Serve as a scaffold for derivatization (e.g., epoxidation, hydrogenation).

Challenges and Future Directions

  • Synthetic optimization: Current hypothetical routes require validation and yield improvement.

  • Toxicity profiling: No data exist on acute or chronic toxicity; in vivo studies are essential.

  • Structure-activity relationships: Systematic modification of the propenyl chain could enhance bioactivity .

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